molecular formula C22H27N3O B4554860 N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylbenzyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylbenzyl)-1-piperazinecarboxamide

Cat. No.: B4554860
M. Wt: 349.5 g/mol
InChI Key: CZADFTOAFKOPBH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.215412493 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A study by Jadhav et al. (2017) focused on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, showing moderate to good activities (Jadhav, Raundal, Patil, & Bobade, 2017).

  • Polyamides Containing Nucleobases : Research by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing nucleobases like theophylline, thymine, uracil, and adenine through reactions involving piperazine. These polyamides were characterized by their solubility in various solvents and their potential for various applications (Hattori & Kinoshita, 1979a); (Hattori & Kinoshita, 1979b).

  • Ordered Polymer Synthesis : A study by Yu et al. (1999) described the synthesis of an ordered poly(amide-acylhydrazide-amide) polymer using piperazine and other compounds. This work highlighted a method for creating ordered polymers from nonsymmetric monomers, demonstrating the utility of piperazine in complex polymer synthesis (Yu, Seino, & Ueda, 1999).

Chemical Structure and Pharmacology

  • Inotropic Evaluation : Liu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity, identifying potent derivatives that could be of interest in cardiovascular research (Liu, Yu, Quan, Cui, & Piao, 2009).

  • Antimicrobial and Bioactive Compounds : Studies have synthesized and evaluated various compounds containing piperazine for antimicrobial activities and potential bioactive properties. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing good or moderate activities against microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17-5-2-3-6-20(17)16-24-11-13-25(14-12-24)22(26)23-21-10-9-18-7-4-8-19(18)15-21/h2-3,5-6,9-10,15H,4,7-8,11-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZADFTOAFKOPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
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